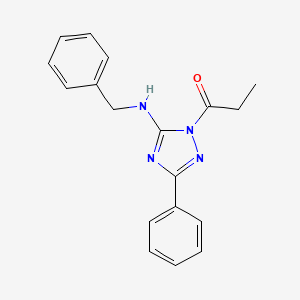
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine, also known as FMA-1, is a novel psychoactive substance that belongs to the class of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is responsible for regulating mood, cognition, and perception. FMA-1 has gained significant attention from the scientific community due to its potential therapeutic applications in the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia.
Mecanismo De Acción
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine exerts its pharmacological effects by selectively activating the serotonin 5-HT2A receptor. This results in the modulation of several neurotransmitter systems, including dopamine, glutamate, and GABA. The activation of the 5-HT2A receptor has been shown to be involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This results in the modulation of several physiological processes, including mood, cognition, and perception. (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has several advantages for use in laboratory experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which allows for the precise modulation of this receptor. In addition, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been shown to have a long half-life, which makes it suitable for use in long-term experiments. However, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has several limitations, including its potential for abuse and its limited availability.
Direcciones Futuras
Future research on (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine should focus on its potential therapeutic applications in the treatment of neuropsychiatric disorders. This includes further studies on its antidepressant and anxiolytic effects, as well as its potential for use in the treatment of schizophrenia and Alzheimer's disease. In addition, further studies should be conducted on the mechanism of action of (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine, including its effects on neurotransmitter systems and neurotrophic factors. Finally, future research should focus on the development of safer and more effective analogs of (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine for use in clinical settings.
Métodos De Síntesis
The synthesis of (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-fluoroaniline with 4-methoxy-3-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. This results in the formation of the intermediate (3-fluorophenyl)(4-methoxy-3-methyl)benzylamine. The intermediate is then subjected to a reductive amination reaction with sodium cyanoborohydride to yield the final product, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine.
Aplicaciones Científicas De Investigación
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been extensively studied for its potential therapeutic applications in the treatment of neuropsychiatric disorders. Several studies have demonstrated that (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine exhibits antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3-fluoro-N-[(4-methoxy-3-methylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-11-8-12(6-7-15(11)18-2)10-17-14-5-3-4-13(16)9-14/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIFMBBYQYCXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[(4-methoxy-3-methylphenyl)methyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)





![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)

![2-[benzyl(cyclohexylmethyl)amino]ethanol](/img/structure/B5763787.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5763793.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5763798.png)
![2-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5763804.png)
![methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5763806.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5763814.png)